molecular formula C7H4ClF5O2S B1530335 3-Chloro-5-(pentafluorosulfur)benzoic acid CAS No. 1448317-67-6

3-Chloro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1530335
CAS No.: 1448317-67-6
M. Wt: 282.62 g/mol
InChI Key: QEUCPMZEYUIRBW-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzoic acid is a specialized organic compound characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of the pentafluorosulfur group. One common method is the reaction of 3-chlorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process requires careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Production of alcohols or other reduced forms.

  • Substitution: Generation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzoic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific reactions it undergoes.

Comparison with Similar Compounds

3-Chloro-5-(pentafluorosulfur)benzoic acid is unique due to its combination of chlorine and pentafluorosulfur groups. Similar compounds include:

  • 3-Chlorobenzoic acid: Lacks the pentafluorosulfur group.

  • 5-(Pentafluorosulfur)benzoic acid: Lacks the chlorine atom.

  • 3-Chloro-5-(fluorosulfur)benzoic acid: Contains a fluorosulfur group instead of pentafluorosulfur.

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCPMZEYUIRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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